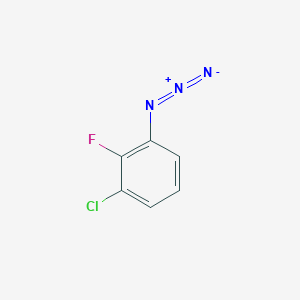

1-Azido-3-chloro-2-fluorobenzene

Description

Significance of Aryl Azides in Synthetic Transformations

Aryl azides, or azidobenzenes, are exceptionally versatile functional groups in organic synthesis. organic-chemistry.orgeurekaselect.com Their high reactivity and unique chemical properties allow them to participate in a wide array of transformations. nih.gov The azide (B81097) group can readily release dinitrogen gas (N₂), a thermodynamically favorable process that drives many reactions. nih.gov This tendency is harnessed in reactions like the Curtius rearrangement and the Staudinger ligation. nih.gov

Historically, aryl azides were prepared from the diazotization of anilines followed by substitution with sodium azide, a method that often requires low temperatures and strong acids. eurekaselect.com More contemporary methods have been developed to be simpler and safer, sometimes avoiding metal catalysts entirely. organic-chemistry.orgorganic-chemistry.org

Key applications of aryl azides in synthesis include:

Click Chemistry: Aryl azides are quintessential components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which form stable 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. eurekaselect.comsmolecule.com

Heterocycle Synthesis: The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo various reactions to form a diverse range of nitrogen-containing heterocycles. nih.gov More recently, methods have been developed to convert aryl azides directly into valuable structures like 2-aminopyridines. acs.org

Bioorthogonal Chemistry: The azide group is considered bioorthogonal, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. eurekaselect.comsmolecule.com This has led to extensive use in photoaffinity labeling of biomolecules and the development of fluorogenic probes to study cellular processes. eurekaselect.comnih.gov

Amine Synthesis: The azide group is a stable precursor to a primary amine, which can be revealed through mild reduction methods, such as catalytic hydrogenation or the Staudinger reaction using phosphines. nih.gov

Strategic Importance of Halogenated Arenes in Chemical Synthesis

Halogenated arenes, or aryl halides, are fundamental building blocks in chemical synthesis. acs.org The introduction of one or more halogen atoms onto an aromatic ring significantly alters its electronic properties and provides a "handle" for further functionalization. numberanalytics.comsparkl.me These compounds serve as critical intermediates in the manufacturing of numerous pharmaceuticals, agrochemicals, and dyes. numberanalytics.comsparkl.me

The process of introducing a halogen to a benzene (B151609) ring, known as halogenation, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism, often requiring a Lewis acid catalyst. numberanalytics.com However, for arenes that already contain electron-withdrawing groups, which deactivate the ring toward electrophilic attack, halogenation can be challenging and may require harsher conditions or specialized catalytic systems. acs.orgacs.org

The strategic value of halogenated arenes stems from their ability to participate in a vast number of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The specific halogen (F, Cl, Br, I) influences the reactivity, with aryl iodides and bromides being generally more reactive than aryl chlorides in many catalytic cycles. Fluorine substitution offers unique properties related to metabolic stability and binding interactions in medicinal chemistry.

Overview of Research Trajectories for 1-Azido-3-chloro-2-fluorobenzene

1-Azido-3-chloro-2-fluorobenzene is a tri-substituted benzene derivative featuring an azide, a chlorine, and a fluorine substituent. This specific arrangement of functional groups makes it a compound of significant interest in targeted synthetic applications, particularly within pharmaceutical research.

| Property | Value |

| CAS Number | 1152597-56-2 chemicalbook.com |

| Molecular Formula | C₆H₃ClFN₃ chemcd.com |

| Molecular Weight | 171.56 g/mol chemcd.com |

The synthesis of 1-Azido-3-chloro-2-fluorobenzene would typically proceed from its corresponding aniline (B41778) precursor, 3-chloro-2-fluoroaniline (B1295074). Following established protocols for aryl azide synthesis, the aniline would undergo a diazotization reaction with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of acid, followed by the introduction of an azide source (e.g., sodium azide) to displace the diazonium group. organic-chemistry.orgeurekaselect.com

The primary documented research application for 1-Azido-3-chloro-2-fluorobenzene is its use as a key reactant in the preparation of complex macrocycles. chemicalbook.com Specifically, it has been utilized in the synthesis of Factor XIa inhibitors, which are being investigated for the treatment of thromboembolic disorders. chemicalbook.com In this context, the compound serves as a versatile building block where its distinct functional groups can be addressed in subsequent chemical steps. The azide group provides a latent amine or a partner for cycloaddition reactions, while the halogen atoms allow for introduction into larger molecular scaffolds via cross-coupling chemistry. Its role as a reference standard for pharmaceutical testing has also been noted. biosynth.com

Future research trajectories for this compound are likely to continue leveraging its multifunctional nature for the construction of complex, biologically active molecules. The unique substitution pattern offers potential for creating compounds with precise three-dimensional structures and tailored electronic properties for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAIPLKCIZHQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 1 Azido 3 Chloro 2 Fluorobenzene

Thermolytic and Photolytic Transformations of 1-Azido-3-chloro-2-fluorobenzene

The chemistry of 1-azido-3-chloro-2-fluorobenzene is significantly influenced by the energetic nature of the azido (B1232118) group. This functional group can be readily transformed through the input of thermal or light energy, leading to the formation of highly reactive intermediates.

Generation and Reactivity of Aryl Nitrene Intermediates

The primary transformation of aryl azides, such as 1-azido-3-chloro-2-fluorobenzene, under thermolytic or photolytic conditions is the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. In this case, the decomposition would yield 2-chloro-3-fluorophenylnitrene.

Aryl nitrenes are electron-deficient species with a monovalent nitrogen atom, which can exist in either a singlet or a triplet electronic state. The reactivity of the nitrene is largely dictated by its spin state. Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave as diradicals. The generation of these intermediates is a cornerstone of nitrene chemistry, enabling various subsequent transformations.

While specific studies on the photolysis of 1-azido-3-chloro-2-fluorobenzene are not extensively documented, analogous studies on polyazido compounds provide significant insight. For instance, the photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene in a frozen matrix at low temperatures has been shown to sequentially generate a triplet mononitrene, a quintet dinitrene, and a septet trinitrene, which were characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Similarly, the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine also produces a series of high-spin mono-, di-, and trinitrenes. scbt.com These studies underscore that photolysis is an effective method for generating aryl nitrenes from the corresponding azides, with the potential to form high-spin species in polyazido systems. nih.govscbt.com The generated 2-chloro-3-fluorophenylnitrene is expected to be highly reactive, capable of undergoing various intermolecular reactions (e.g., with solvents or trapping agents) or intramolecular rearrangements.

Intramolecular Cyclization Pathways Involving Nitrenes

Once generated, the 2-chloro-3-fluorophenylnitrene intermediate has the potential to undergo several intramolecular cyclization reactions. The specific pathway taken is often dependent on the substitution pattern of the aromatic ring and the reaction conditions. Common intramolecular reactions of aryl nitrenes include:

Ring Contraction: The nitrene can rearrange to form a seven-membered ring dehydroazepine intermediate, which can then contract to form substituted cyanocyclopentadienes.

Intramolecular C-H Insertion: The nitrene could potentially insert into an ortho C-H bond, although this is less common for simple phenylnitrenes.

Cyclization involving Substituents: The halogen substituents on the ring could influence the cyclization pathway. For instance, displacement of an adjacent halogen by the nitrene could theoretically lead to a benzazirene-type intermediate, though this is a highly strained and generally unstable system.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The benzene (B151609) ring of 1-azido-3-chloro-2-fluorobenzene is substituted with three distinct groups that influence its reactivity towards substitution reactions. The azido group, being electron-withdrawing, plays a crucial role in activating the ring for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. biosynth.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. baranlab.org For SNAr to occur, a good leaving group (typically a halide) and an activating group positioned ortho or para to it are required. biosynth.combaranlab.org

In 1-azido-3-chloro-2-fluorobenzene, the fluorine and chlorine atoms are potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because the highly electronegative fluorine atom stabilizes the transition state leading to the Meisenheimer complex more effectively.

Table 1: General Principles of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to 1-Azido-3-chloro-2-fluorobenzene |

| Mechanism | Two-step addition of nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group. baranlab.org | The reaction would proceed via a resonance-stabilized anionic intermediate. |

| Activating Group | Required to stabilize the negative charge of the intermediate. Must be electron-withdrawing (e.g., -NO₂, -CN, -N₃). biosynth.com | The azido group (-N₃) acts as the activating group. |

| Leaving Group | Typically a halide. Reactivity order is generally F > Cl > Br > I for the rate-determining first step. | Both F and Cl are present. Fluorine is the more likely leaving group. |

| Regioselectivity | Nucleophilic attack occurs at the carbon bearing the leaving group, with activation strongest when the activating group is ortho or para to it. baranlab.org | The azido group is ortho to the fluorine and meta to the chlorine. Attack is favored at the C-F position. |

The azido group (-N₃) is known to be an electron-withdrawing group, thereby activating the aromatic ring towards nucleophilic attack. Its activating effect is comparable to, though generally weaker than, the nitro group. The azido group stabilizes the negative charge of the Meisenheimer intermediate through resonance and inductive effects, lowering the activation energy for the nucleophilic addition step.

In 1-azido-3-chloro-2-fluorobenzene, the azido group is located at position 1, the fluorine at position 2, and the chlorine at position 3. Therefore, the azido group is ortho to the fluorine atom and meta to the chlorine atom. Because SNAr activation is most effective from the ortho and para positions, the C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bond. Consequently, a nucleophile would be expected to preferentially displace the fluoride ion.

Carbon-Fluorine Bond Activation and Functionalization

Beyond SNAr, the direct functionalization of C-F bonds is a significant area of research, though it remains challenging due to the high bond dissociation energy of the C-F bond. bohrium.com This high strength makes fluoroarenes generally stable and requires specific catalytic systems for activation.

In the context of 1-azido-3-chloro-2-fluorobenzene, the C-F bond is activated towards SNAr by the ortho-azido group. However, functionalization via other mechanisms, such as transition-metal-catalyzed cross-coupling, is more complex. These reactions typically involve oxidative addition of the C-X bond to a low-valent metal center. The relative reactivity of C-X bonds for oxidative addition is generally C-I > C-Br > C-Cl >> C-F. Therefore, any such catalytic functionalization would be expected to occur preferentially at the C-Cl bond over the much stronger C-F bond.

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Average Bond Energy (kJ/mol) | General Reactivity Trend in Oxidative Addition |

| C-F | ~485 | Very Low |

| C-Cl | ~340 | Moderate |

| C-Br | ~285 | High |

| C-I | ~210 | Very High |

Specific studies on the C-F bond activation of 1-azido-3-chloro-2-fluorobenzene are scarce. However, the general principles suggest that selective activation of the C-F bond in the presence of a C-Cl bond without relying on the SNAr pathway would be a formidable synthetic challenge.

Defluoroborylation Reactions of Fluoroarenes

The transformation of fluoroarenes through the cleavage of the robust carbon-fluorine (C–F) bond is a significant challenge in organic synthesis. jst.go.jp However, the development of defluoroborylation reactions has provided a valuable method for the late-stage functionalization of these compounds. rsc.org This process converts the C–F bond into a C-B bond, yielding arylboronic esters, which are highly versatile intermediates in organic chemistry, particularly in cross-coupling reactions. jst.go.jprsc.org

Fluoroarenes are prevalent in pharmaceuticals, agrochemicals, and functional materials. jst.go.jp The defluoroborylation of these compounds has gained considerable attention as it allows for the diversification of these molecules. jst.go.jp A notable advancement in this area is the Ni/Cu-catalyzed transformation of fluoroarenes into arylboronic acid pinacol (B44631) esters. nih.govelsevierpure.comacs.org This method facilitates the two-step conversion of a fluoroarene into a variety of functionalized arenes, highlighting its synthetic utility. nih.govelsevierpure.com The process generally involves the cleavage of the C–F bond, which, despite its high stability, can be achieved using transition metal catalysis. jst.go.jpnih.gov

| Reaction | Catalyst/Reagents | Product | Significance |

| Defluoroborylation | Ni/Cu catalysts, Boron reagent (e.g., pinacolborane) | Arylboronic acid pinacol ester | Converts stable C-F bonds to versatile C-B bonds. nih.govelsevierpure.com |

Formation of Aryne Intermediates from Halogenated Benzenes

Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two adjacent substituents. wikipedia.org These species, particularly benzyne, contain a strained triple bond within the aromatic ring. wikipedia.org Due to their extreme reactivity, arynes are generated in situ. wikipedia.org A common method for generating arynes involves the dehydrohalogenation of aryl halides using strong bases like sodium amide or lithium diisopropylamide (LDA). greyhoundchrom.com

For a molecule like 1-azido-3-chloro-2-fluorobenzene, the presence of two halogen atoms (chlorine and fluorine) provides potential pathways for aryne formation. Treatment with a strong base could lead to the elimination of HX (where X is F or Cl) to generate a halo-substituted aryne. Another established route for aryne generation is the decomposition of diazonium salts derived from anthranilic acids. greyhoundchrom.comwiley-vch.de While not directly applicable to 1-azido-3-chloro-2-fluorobenzene itself without modification, this highlights a classic method. Milder methods have also been developed, such as the fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates. nih.govresearchgate.netnih.gov

The generated aryne is a powerful electrophile and readily undergoes reactions such as nucleophilic additions and pericyclic reactions, making it a valuable tool for constructing substituted aromatic systems. wikipedia.orgnih.gov

| Precursor Type | Reagents/Conditions | Intermediate | Key Features |

| Aryl Halides | Strong base (e.g., NaNH₂, LDA) | Aryne | Requires strong base and often high temperatures. wikipedia.org |

| 1,2-Dihaloarenes | Reactive metals (e.g., Mg, Li) | Aryne | Metal-halogen exchange followed by elimination. wiley-vch.de |

| Anthranilic Acids | Diazotization, then decomposition | Aryne | Gaseous byproducts (N₂ and CO₂) are eliminated. greyhoundchrom.comwiley-vch.de |

| 2-(Trimethylsilyl)aryl Triflates | Fluoride source (e.g., CsF) | Aryne | Occurs under mild conditions. nih.govnih.gov |

Other Significant Transformations of the Azide (B81097) Group

The azide moiety (–N₃) is a high-energy functional group that serves as a precursor to various nitrogen-containing structures through the extrusion of dinitrogen (N₂).

Aza-Wittig Reactions with 1-Azido-3-chloro-2-fluorobenzene Derivatives

The aza-Wittig reaction is a powerful method for forming carbon-nitrogen double bonds (imines). wikipedia.orgchem-station.com The reaction begins with the formation of an iminophosphorane, typically through the Staudinger reaction, where a phosphine (B1218219) (like triphenylphosphine) reacts with an organic azide, such as a derivative of 1-azido-3-chloro-2-fluorobenzene, to release nitrogen gas. chem-station.comthieme-connect.comchemistry-reaction.com

This in situ generated iminophosphorane then reacts with a carbonyl compound (an aldehyde or ketone) in a manner analogous to the standard Wittig reaction. wikipedia.org The process involves a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to yield the final imine and a phosphine oxide byproduct (e.g., triphenylphosphine (B44618) oxide). wikipedia.orgchemistry-reaction.com This reaction is highly versatile and has been used extensively in the synthesis of N-heterocycles. wikipedia.orgthieme-connect.com The intramolecular version of the aza-Wittig reaction is particularly useful for constructing cyclic systems. thieme-connect.comlookchem.com

| Step | Reactants | Intermediate/Product | Mechanism Notes |

| 1. Staudinger Reaction | Aryl azide, Triphenylphosphine | Iminophosphorane + N₂ | Formation of a phosphazide (B1677712) intermediate followed by N₂ extrusion. chem-station.comthieme-connect.com |

| 2. Aza-Wittig Reaction | Iminophosphorane, Aldehyde/Ketone | Imine + Triphenylphosphine oxide | Formation and collapse of an oxazaphosphetane intermediate. wikipedia.orgnih.gov |

Curtius Rearrangements

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgbyjus.com While this reaction classically starts from a carboxylic acid that is converted to an acyl azide, the principle can be extended to aryl azides that are part of a larger acyl structure. wikipedia.orgnih.gov The rearrangement is believed to be a concerted process where the R-group migrates to the nitrogen atom as dinitrogen departs, ensuring the retention of configuration at the migrating group. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. byjus.comnih.gov For example, reaction with water leads to a carbamic acid, which spontaneously decarboxylates to form a primary amine. organic-chemistry.orgbyjus.comchemistrysteps.com Alcohols react with the isocyanate to form carbamates, and amines yield urea (B33335) derivatives. wikipedia.org This reaction provides a valuable route for converting carboxylic acids or their derivatives into amines with one less carbon atom. chemistrysteps.com

| Reactant | Conditions | Intermediate | Final Product (with trapping agent) |

| Acyl azide | Heat or UV light | Isocyanate + N₂ | Amine (with H₂O), Carbamate (with ROH), Urea (with RNH₂) wikipedia.orgorganic-chemistry.org |

Electrophile Nitrenium Ion Generation

Aryl nitrenium ions (Ar–NR⁺) are highly reactive electrophilic intermediates that are isoelectronic with carbenes. wikipedia.org They are implicated as the ultimate reactive species in the metabolic activation of carcinogenic arylamines. nih.gov Aryl azides can serve as precursors for generating these nitrenium ions. wikipedia.orgrsc.org This can be achieved through photolysis or by activation with Brønsted or Lewis acids. wikipedia.orgnih.gov

Upon generation, the aryl nitrenium ion, which has a positive charge spread across the aromatic ring and the nitrogen atom, can react with a variety of nucleophiles. rsc.org These reactions often occur at the ortho and para positions of the ring or at the nitrogen atom itself, sometimes leading to a mixture of products. rsc.org The generation of nitrenium ions from N-alkyl-N-arylaminodiazonium ions, which can be derived from aryl azides, has been described as a method to form these reactive species for synthetic applications. rsc.orgrsc.org

| Precursor | Generation Method | Reactive Intermediate | Key Characteristics |

| Aryl azide | Photolysis, Acid activation | Aryl nitrenium ion | Highly electrophilic; can exist in singlet or triplet states. wikipedia.orgnih.gov |

| N-Arylaminodiazonium ion | Loss of N₂ | Aryl nitrenium ion | Can react with various nucleophiles at multiple sites. rsc.orgrsc.org |

Computational and Theoretical Investigations of 1 Azido 3 Chloro 2 Fluorobenzene

Electronic Structure and Reactivity Predictions

The electronic structure of an aryl azide (B81097) is fundamentally characterized by the interplay between the azido (B1232118) group and the substituted aromatic ring. In 1-Azido-3-chloro-2-fluorobenzene, the electronic properties are modulated by the combined effects of the azido (-N₃), chloro (-Cl), and fluoro (-F) substituents.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to model the molecule's geometry, atomic charge distributions, and molecular electrostatic potential (MEP). mdpi.comprensipjournals.com The MEP surface visually represents the charge distribution and is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For related substituted benzene (B151609) molecules, these simulations identify regions of positive and negative potential, highlighting reactive sites. prensipjournals.comresearchgate.net

The reactivity of aryl azides is largely governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energies of these orbitals and the HOMO-LUMO energy gap are key predictors of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net In the case of 1-Azido-3-chloro-2-fluorobenzene, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide. This can influence its participation in reactions such as 1,3-dipolar cycloadditions.

Table 1: Predicted Electronic Properties of Substituted Phenyl Azides Note: This table presents illustrative data based on general principles of computational chemistry for substituted benzenes, as specific data for 1-Azido-3-chloro-2-fluorobenzene is not readily available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenylazide | ~ -6.5 | ~ -0.8 | ~ 5.7 | ~ 1.5 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds. prensipjournals.com For aryl azides, DFT calculations provide detailed energy profiles of reaction pathways, helping to identify intermediates and transition states. nih.govacs.org

1,3-dipolar cycloaddition is a hallmark reaction of azides. wikipedia.org DFT studies on phenyl azide cycloadditions have provided deep insights into the reaction's kinetics and regioselectivity. nih.govacs.org By computing the activation energies and geometries of the transition states, researchers can predict the most favorable reaction pathway. nih.gov The distortion/interaction-activation strain model, analyzed through DFT, reveals that the reaction rate is controlled by a combination of the energy required to distort the reactants into their transition state geometries and the interaction energy between them. nih.govacs.org

The thermal or photochemical decomposition of aryl azides is another critical reaction pathway, often proceeding through highly reactive intermediates. wikipedia.org DFT calculations can model the energetics of nitrogen gas (N₂) extrusion to form a nitrene intermediate, mapping the potential energy surface for this decomposition.

The decomposition of aryl azides typically leads to the formation of a phenylnitrene intermediate (C₆H₅N). wikipedia.org Computational studies are crucial for understanding the electronic structure and reactivity of these transient species. For 1-Azido-3-chloro-2-fluorobenzene, thermolysis or photolysis would be expected to generate the corresponding 3-chloro-2-fluorophenylnitrene. DFT can be used to investigate the singlet-triplet energy gap of this nitrene, which dictates its subsequent reaction behavior, such as C-H insertion or ring expansion.

While aryne intermediates are more commonly formed from other precursors, their potential involvement in reactions of highly substituted aryl halides can be explored computationally. However, the primary reactive intermediate from an aryl azide is the nitrene. nih.govnih.gov Nitrene radical complexes, where the nitrene is coordinated to a metal center, have also been investigated computationally and are key intermediates in various catalytic C-H amination and aziridination reactions. nih.gov

Molecular Modeling and Simulation of Intramolecular Interactions

Molecular modeling allows for the simulation of the three-dimensional structure and dynamics of 1-Azido-3-chloro-2-fluorobenzene. These models reveal the nature of intramolecular interactions between the adjacent azido, chloro, and fluoro groups. The proximity of the relatively bulky chlorine atom and the highly electronegative fluorine atom to the azide group at the ortho position can lead to significant steric and electronic effects.

Simulations can quantify the steric strain and analyze non-covalent interactions, such as dipole-dipole interactions between the substituents. These intramolecular forces can influence the preferred conformation of the azide group relative to the benzene ring and can affect the stability of the molecule. DFT studies on related molecules like 3'-azido-3'-deoxythymidine (AZT) have shown that the properties of the azide group are indeed influenced by its local chemical environment and interaction with other molecular fragments. mdpi.com

Influence of Substituent Effects (Azido, Chloro, Fluoro) on Reactivity Profiles

Fluoro Group (-F): The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also has a moderate electron-donating resonance effect (+R) due to its lone pairs. researchgate.net In electrophilic aromatic substitution, this combination makes fluorobenzene (B45895) less reactive than benzene but directs incoming electrophiles to the para position. researchgate.net

Chloro Group (-Cl): The chlorine atom also exhibits a strong -I effect and a weaker +R effect compared to fluorine. This deactivates the ring towards electrophilic attack more strongly than fluorine does. nih.gov

Azido Group (-N₃): The azide group is generally considered an electron-withdrawing group through induction but can also act as a resonance donor. Its effect can be complex and context-dependent.

The combined presence of these three substituents on the benzene ring creates a complex electronic landscape. The strong inductive withdrawal from the halogens deactivates the ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the leaving groups (typically the chlorine). Computational studies on substituted fluorobenzenes have shown that the regioselectivity of reactions can often be correlated with the calculated frontier orbital density distribution. nih.gov

| -N₃ | Withdrawing (-I) | Donating (+R) | Generally Deactivating | Yes |

Synthetic Utility of 1 Azido 3 Chloro 2 Fluorobenzene As a Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The azide (B81097) moiety of 1-azido-3-chloro-2-fluorobenzene is a key functional group for the synthesis of a wide array of nitrogen-containing heterocycles. Its ability to undergo cycloaddition reactions and other transformations allows for the efficient construction of diverse molecular frameworks.

The most prominent application of aryl azides, including 1-azido-3-chloro-2-fluorobenzene, is in the synthesis of 1,2,3-triazole derivatives via [3+2] cycloaddition reactions with alkynes. This reaction, particularly the copper(I)-catalyzed variant known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.org The CuAAC reaction is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

The thermal Huisgen 1,3-dipolar cycloaddition can also be used, but it often requires elevated temperatures and may produce a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The robustness and high yield of the CuAAC reaction make it a preferred method for synthesizing triazole-containing compounds with a wide range of applications in pharmaceuticals and materials science. smolecule.compeerj.com The reaction is tolerant of numerous functional groups and can be performed in aqueous conditions, broadening its synthetic utility. organic-chemistry.org

The general scheme for this synthesis involves reacting 1-azido-3-chloro-2-fluorobenzene with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. peerj.com

Table 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| 1-Azido-3-chloro-2-fluorobenzene | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | 1-(3-Chloro-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), mild conditions, high yield. organic-chemistry.orgpeerj.com |

| Aryl Azide | Acetylene Gas | Copper(I) catalyst | 1-Aryl-1,2,3-triazole | Convenient synthesis of 1-monosubstituted triazoles. organic-chemistry.org |

Imidazole (B134444) and Tetrazole Frameworks

Beyond triazoles, 1-azido-3-chloro-2-fluorobenzene serves as a precursor for other important heterocyclic systems like imidazoles and tetrazoles.

Imidazole Synthesis: Imidazoles, particularly N-substituted variants, can be synthesized from the corresponding 1,2,3-triazoles through rhodium(II)-catalyzed transannulation reactions. nih.gov In this process, a 1,2,3-triazole, derived from 1-azido-3-chloro-2-fluorobenzene, reacts with a nitrile in the presence of a rhodium catalyst (e.g., Rh₂(Oct)₄) to yield the corresponding imidazole derivative. nih.gov This transformation provides a pathway to highly substituted and functionally diverse imidazoles, which are prevalent in medicinal chemistry. nih.govnih.gov

Tetrazole Synthesis: The synthesis of 5-substituted 1H-tetrazoles can be achieved through the [3+2] cycloaddition of an azide with an organonitrile. nih.gov This reaction can be promoted by various catalysts, including cobalt(II) complexes, which facilitate the cycloaddition under mild conditions. nih.gov While direct use of 1-azido-3-chloro-2-fluorobenzene in this specific catalytic system is not detailed, the principle applies to aryl azides. The reaction involves the coordination of the azide and nitrile to the metal center, followed by cycloaddition to form the tetrazole ring. nih.gov The use of organoboron and organoaluminum azides has also been explored to improve safety and cost-effectiveness in large-scale production. google.com

The azide functionality in 1-azido-3-chloro-2-fluorobenzene can be leveraged to construct fused heterocyclic systems. While specific examples for quinoline (B57606) synthesis starting directly from this compound are not prominent, the general reactivity of aryl azides allows for such transformations. For instance, intramolecular cyclization of suitably substituted aryl azides can lead to the formation of fused heterocycles. The azido (B1232118) group can be reduced to an amine, which can then participate in cyclization reactions to build quinoline or other fused ring systems.

Introduction of Fluorinated and Azido Moieties into Complex Organic Structures

1-Azido-3-chloro-2-fluorobenzene is an effective building block for introducing both a fluorinated aromatic ring and a reactive azide handle into more complex molecules. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Approximately 20% of all pharmaceuticals contain fluorine.

This building block allows for the incorporation of the 3-chloro-2-fluorophenyl moiety into a target structure, often via the click reaction of its azide group. This strategy is valuable in creating libraries of compounds for drug discovery and for developing agrochemicals. sigmaaldrich.com The azide itself can be retained as a versatile functional group for further modifications or can be reduced to an amine to provide a point for further diversification.

Role in the Construction of Functional Materials and Probes

The unique electronic properties conferred by the fluorine and chlorine substituents, combined with the reactive azide group, make 1-azido-3-chloro-2-fluorobenzene a useful component in the synthesis of functional materials and chemical probes.

In material science, fluorinated compounds are used to create polymers and materials with specific properties such as thermal stability and hydrophobicity. The triazole linkage formed from the click reaction is highly stable, making it an excellent and robust connection for building complex molecular architectures.

For chemical probes, the compound offers a dual function. The azide group is a bioorthogonal handle for attaching the molecule to biological targets via click chemistry. nih.gov Furthermore, the fluorine atom can act as a ¹⁹F NMR-sensitive probe. sigmaaldrich.com This allows for the monitoring of the probe's interactions and environment using ¹⁹F NMR spectroscopy, a technique that benefits from a clean background in biological systems. Fluorogenic probes have also been developed where the fluorescence of a molecule dramatically increases upon cycloaddition with an azide, enabling the detection of azide-tagged molecules without the need for washing away excess probe. nih.govekb.eg

Applications in Chemo- and Bioconjugation Strategies (via Click Chemistry)

The azide group of 1-azido-3-chloro-2-fluorobenzene is ideally suited for click chemistry, a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and simple workup conditions. organic-chemistry.org The CuAAC reaction is the premier example of a click reaction and is widely used in chemo- and bioconjugation. ekb.eg

Chemo-conjugation: This involves linking two different molecular fragments together. For example, 1-azido-3-chloro-2-fluorobenzene can be "clicked" onto an alkyne-functionalized polymer, surface, or nanoparticle to modify its properties.

Bioconjugation: This refers to the linking of molecules to biological entities such as proteins, peptides, or nucleic acids. smolecule.com The azide group serves as a bioorthogonal reactive handle, meaning it reacts selectively with a partner group (like an alkyne) in a complex biological environment without interfering with native biochemical processes. smolecule.com This has been used for labeling proteins in living cells. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is particularly valuable for applications in living systems. nih.govnih.gov The development of highly reactive fluorinated azides has led to very fast SPAAC reaction rates, enhancing the efficiency of labeling in vitro and in living cells. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Azido-3-chloro-2-fluorobenzene |

| 1-Azido-4-chloro-2-fluorobenzene |

| 1-chloro-2-fluorobenzene |

| 2,4,6-Triazido-3-chloro-5-cyanopyridine |

| 2-Azido-1-(3-chloro-5-fluorophenyl)ethanamine |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole |

| 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid |

| 4-azido-1-chloro-2-fluorobenzene |

| Azidodifluoroacetamide |

| Azidotrifluoromethane |

| Copper(I)-3-methylsalicylate |

| Ethyl azidodifluoroacetate |

| Fluconazole |

| Sodium azide |

| Sodium L-ascorbate |

| Tetrafluoroethylene |

Methodological Advancements and Future Research Directions

Development of Novel Catalytic Systems for Transformations of 1-Azido-3-chloro-2-fluorobenzene

While specific catalytic transformations for 1-Azido-3-chloro-2-fluorobenzene are not extensively documented, the broader field of aryl azide (B81097) chemistry provides a strong foundation for predicting its reactivity. Novel catalytic systems are crucial for unlocking the full synthetic potential of this compound, enabling the formation of complex nitrogen-containing structures.

The development of new catalysts focuses on enhancing efficiency, selectivity, and substrate scope for reactions such as C-N bond formation. For instance, copper- and nickel-based catalysts have shown significant promise in the transformation of various aryl azides. rsc.orgorganic-chemistry.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and it is expected that 1-Azido-3-chloro-2-fluorobenzene would readily participate in such reactions to form 1,2,3-triazoles. nih.gov Furthermore, copper(II)-catalyzed systems have been developed for the amination of aryl chlorides, suggesting the potential for selective transformation at the chloro-substituent of the target compound or its derivatives under specific conditions. researchgate.net

Nickel-catalyzed systems are also emerging as powerful tools. For example, dinuclear nickel complexes have been shown to catalyze the dimerization of aryl azides to form azoarenes, offering a route to photoswitchable molecules. rsc.org Nickel catalysis is also effective in controlling the regioselectivity of azide-alkyne cycloadditions, providing access to triazole isomers that are complementary to those obtained via copper catalysis. kaist.ac.kr

Table 1: Potential Catalytic Transformations for 1-Azido-3-chloro-2-fluorobenzene

| Catalyst System | Reaction Type | Potential Product from 1-Azido-3-chloro-2-fluorobenzene | Reference |

|---|---|---|---|

| Copper(I) salts | Azide-Alkyne Cycloaddition (CuAAC) | 1-(3-Chloro-2-fluorophenyl)-1,2,3-triazoles | nih.gov |

| Nickel(0)/Xantphos | Azide-Alkyne Cycloaddition | 1,5-Disubstituted or 1,4,5-trisubstituted triazoles | rsc.orgkaist.ac.kr |

| Dinuclear Ni Complex | Azoarene Synthesis (Dimerization) | 1,2-Bis(3-chloro-2-fluorophenyl)diazene | rsc.org |

| Copper(II) sulfate (B86663)/Ligand | Amination of Aryl Chlorides | Potential for amination at the C-Cl position | researchgate.net |

| Rhodium(II) catalysts | Transannulation of triazoles with nitriles | N-substituted imidazoles | nih.gov |

Strategies for Enhanced Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Achieving high levels of selectivity is a primary goal in the synthetic application of 1-Azido-3-chloro-2-fluorobenzene. The electronic and steric effects of the chloro and fluoro substituents play a crucial role in directing the outcome of its reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In 1-Azido-3-chloro-2-fluorobenzene, the azide group is generally the most reactive site, for example, in cycloadditions or reductions. However, under certain catalytic conditions, it may be possible to achieve selective reactions at the C-Cl or C-F bonds.

Regioselectivity , the control of the orientation of bond formation, is particularly important in cycloaddition reactions. For example, in the [3+2] cycloaddition with unsymmetrical alkynes, the electronic nature of the substituents on the aryl azide can influence the formation of either 1,4- or 1,5-disubstituted triazole isomers. nih.govresearchgate.net Nickel-catalyzed azide-alkyne cycloadditions have been shown to provide excellent regiocontrol, often favoring the 1,5-isomer, which is complementary to the 1,4-isomer typically produced in copper-catalyzed reactions. rsc.orgkaist.ac.kr

Stereoselectivity becomes relevant when new chiral centers are formed. stereoelectronics.org While 1-Azido-3-chloro-2-fluorobenzene itself is not chiral, its reactions with prochiral substrates can lead to the formation of enantiomers or diastereomers. masterorganicchemistry.comyoutube.comyoutube.com For instance, the cycloaddition with a prochiral alkene could generate multiple stereoisomers, and the development of chiral catalysts would be essential to control the stereochemical outcome.

Table 2: Factors Influencing Selectivity in Aryl Azide Reactions

| Selectivity Type | Influencing Factor | Example Reaction | Desired Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Catalyst Choice (Cu vs. Ni) | Azide-Alkyne Cycloaddition | Formation of 1,4- vs. 1,5-triazole isomer | rsc.orgkaist.ac.kr |

| Regioselectivity | Substituents on Alkyne | Azide-Alkyne Cycloaddition | Controlled orientation of addition | nih.gov |

| Chemoselectivity | Reaction Conditions | Catalytic C-H Azidation | Azidation of anilines without affecting other groups | researchgate.net |

| Stereoselectivity | Chiral Catalyst | Addition to Prochiral Substrate | Predominant formation of one stereoisomer | masterorganicchemistry.comyoutube.com |

Flow Chemistry Applications in the Synthesis and Reactions of Azido-Halobenzenes

The use of flow chemistry for the synthesis and reactions of azides, including azido-halobenzenes, offers significant advantages in terms of safety, efficiency, and scalability. nih.govyoutube.com Organic azides can be thermally unstable and potentially explosive, and flow reactors minimize these risks by working with small volumes at any given time. acs.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.orgd-nb.info For example, the photolysis of aryl azides to generate highly reactive nitrene intermediates can be performed more safely and efficiently in flow reactors, enabling the synthesis of heterocycles like 3H-azepinones. beilstein-journals.orgd-nb.infotechnologynetworks.comresearchgate.net The short path length in photoreactors ensures uniform irradiation and minimizes the formation of byproducts from secondary photochemical reactions. beilstein-journals.org

Flow chemistry is also well-suited for multistep syntheses. uc.pt For instance, the synthesis of an azido-halobenzene could be directly coupled with a subsequent transformation, such as a cycloaddition or reduction, without the need to isolate the potentially hazardous intermediate. The use of packed-bed reactors with immobilized reagents or catalysts further enhances the utility of flow systems, simplifying purification and enabling catalyst recycling. rsc.org

Table 3: Flow Chemistry Applications for Azido-Halobenzenes

| Reaction Type | Flow Reactor Setup | Advantages | Potential Application for 1-Azido-3-chloro-2-fluorobenzene | Reference |

|---|---|---|---|---|

| Photolysis | FEP Tubing Photoreactor | Enhanced safety, uniform irradiation, minimized byproducts | Synthesis of substituted azepines and other heterocycles | beilstein-journals.orgd-nb.inforesearchgate.net |

| Azide Synthesis | Packed-Bed Reactor | Safe generation of azides, potential for in-line use | Safe and scalable synthesis of the title compound | rsc.org |

| CuAAC "Click" Reaction | Copper Coil Reactor | In-situ catalyst generation, enhanced mixing, safety | Efficient synthesis of triazole derivatives | rsc.org |

| Multistep Synthesis | Sequential Flow System | Telescoped reactions, reduced manual handling | Integrated synthesis and derivatization of the title compound | uc.pt |

Sustainable and Scalable Synthetic Routes for Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis, and the development of sustainable routes to derivatives of 1-Azido-3-chloro-2-fluorobenzene is a key area of research. This involves the use of environmentally benign solvents, reusable catalysts, and atom-economical reactions.

One approach to sustainable synthesis is the use of water as a solvent. nih.gov For example, copper-catalyzed C-H azidation of anilines has been successfully performed in aqueous media. researchgate.net The development of similar methods for the synthesis or transformation of 1-Azido-3-chloro-2-fluorobenzene would significantly reduce the environmental impact. The use of cooperative bifunctional catalysts, such as transition metal oxides combined with Bi(III), which can be reused and operate under solvent-free conditions, represents another promising strategy for sustainable synthesis of derivatives like quinolines and quinoxalines from aniline (B41778) precursors. rsc.org

Scalability is another critical consideration, particularly for the production of pharmaceutically relevant compounds. As discussed previously, flow chemistry is an inherently scalable technology. acs.orguc.pt Chemoenzymatic methods, which utilize enzymes as catalysts, also offer a sustainable and scalable approach. For example, immobilized nitroreductases have been used in continuous flow reactors for the synthesis of anilines, a process that avoids the need for high-pressure hydrogen and precious-metal catalysts. researchgate.net This could be applied to the reduction of the azide group in 1-Azido-3-chloro-2-fluorobenzene or its derivatives.

Table 4: Sustainable and Scalable Approaches for Aryl Azide Derivatives

| Approach | Key Features | Example Application | Relevance to 1-Azido-3-chloro-2-fluorobenzene | Reference |

|---|---|---|---|---|

| Green Catalysis | Reusable catalysts, solvent-free conditions | Oxidative dehydrogenative couplings for heterocycle synthesis | Synthesis of quinoline (B57606) and quinoxaline (B1680401) derivatives | rsc.org |

| Aqueous Synthesis | Water as a green solvent | Cu(II)-catalyzed C-H azidation of anilines in water | Potential for greener synthesis and transformations | researchgate.net |

| Flow Chemistry | Enhanced safety and scalability | Continuous synthesis of quinolines | Scalable production of heterocyclic derivatives | acs.org |

| Biocatalysis | Mild reaction conditions, high selectivity | Chemoenzymatic synthesis of anilines using nitroreductases | Sustainable reduction of the azide group to an amine | researchgate.net |

Exploration of New Reaction Pathways and Transformations of the Compound

The reactivity of the azide group extends beyond its well-established roles in cycloadditions and reductions, and ongoing research continues to uncover novel transformations for aryl azides. These new pathways could lead to the synthesis of previously inaccessible molecular architectures from 1-Azido-3-chloro-2-fluorobenzene.

One exciting development is the transformation of aryl azides into aminopyridines. acs.org This reaction, which proceeds via blue light irradiation in the presence of oxygen, involves a remarkable ring expansion through nitrogen insertion followed by oxidative carbon extrusion. Applying this methodology to 1-Azido-3-chloro-2-fluorobenzene could provide access to highly functionalized aminopyridine derivatives.

Another novel approach is the use of azidium ions for the direct C-H amination of unactivated arenes. chemrxiv.org This process involves a dearomative [3+2] cycloaddition followed by a base-mediated rearrangement, offering a complementary strategy to traditional cross-coupling methods for the synthesis of arylamines.

Photocatalysis is also emerging as a powerful tool for generating aryl radicals from aryl azides under mild conditions. rsc.org These radicals can then participate in a variety of bond-forming reactions, opening up new avenues for the functionalization of the aromatic ring. Additionally, novel cycloaddition reactions, such as the fluorocyclization of vinyl azides to form 3-azido heterocycles, demonstrate the continuing evolution of azide chemistry. researchgate.net While not directly applicable to an aryl azide, these concepts inspire the search for new modes of reactivity.

Table 5: Novel Reaction Pathways for Aryl Azides

| Reaction Pathway | Conditions | Product Type | Potential for 1-Azido-3-chloro-2-fluorobenzene | Reference |

|---|---|---|---|---|

| Conversion to Aminopyridines | Blue light, O₂ | 2-Aminopyridines | Synthesis of functionalized aminopyridines | acs.org |

| Dearomative C-H Amination | Azidium ions, base | Arylamines | Novel route to functionalized anilines | chemrxiv.org |

| Photocatalytic Radical Formation | Photocatalyst, light | Aryl radical intermediates | New C-C and C-heteroatom bond formations | rsc.org |

| [3+2] Cycloaddition | Copper(I) or Rhodium(II) catalysis | Triazoles, Imidazoles | Synthesis of diverse N-heterocycles | nih.govnih.gov |

| Domino/Click/RDA Reactions | Multi-step one-pot | Complex heterocycles | Efficient assembly of complex molecular scaffolds | nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-azido-3-chloro-2-fluorobenzene, and how can purity be optimized?

A common approach involves sequential functionalization of a benzene ring. For example, starting with 3-chloro-2-fluorobenzene derivatives (e.g., 3-chloro-2-fluorobenzyl bromide, CAS 85070-47-9) , nitration followed by reduction and azidation could yield the target compound. Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Analytical techniques like HPLC or GC-MS should confirm purity (>95%) .

Q. What spectroscopic methods are critical for characterizing 1-azido-3-chloro-2-fluorobenzene?

Key methods include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and azide integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (171.56 g/mol) .

- IR Spectroscopy : A strong absorption band near 2100 cm confirms the azide group.

Cross-referencing with literature data (e.g., analogs like 1-azido-2-chlorobenzene) ensures accuracy .

Q. What safety protocols are essential for handling azido compounds?

Azides are thermally unstable and potentially explosive. Key precautions include:

- Storing at -20°C under inert gas (e.g., argon) .

- Avoiding contact with strong oxidizers or heavy metals.

- Using blast shields, fume hoods, and personal protective equipment (PPE). Safety data sheets (SDS) for related compounds (e.g., 1-chloro-4-fluorobenzene) provide additional guidance on spill management and disposal .

Advanced Research Questions

Q. How does the electronic environment of 1-azido-3-chloro-2-fluorobenzene influence its reactivity in Huisgen cycloadditions?

The electron-withdrawing chloro and fluoro substituents deactivate the benzene ring, reducing the electron density of the azide group. This slows the reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (e.g., DFT calculations) can quantify electronic effects, while experimental optimization (e.g., adjusting catalyst loading or solvent polarity) may mitigate steric hindrance from ortho-substituents .

Q. What strategies address conflicting data in thermal stability studies of azido-aromatics?

Conflicting decomposition temperatures may arise from impurities or varying experimental setups. A systematic approach includes:

- Differential Scanning Calorimetry (DSC) : To measure decomposition onset temperatures under controlled conditions.

- Isothermal Stability Tests : Monitoring degradation at fixed temperatures (e.g., 40°C, 60°C) over time.

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-azido-2-chlorobenzene, CAS 3296-07-9) to identify substituent-specific trends .

Q. How can 1-azido-3-chloro-2-fluorobenzene be utilized in photoaffinity labeling for drug discovery?

The azide group serves as a photoactivatable crosslinker. Upon UV irradiation, it forms a nitrene intermediate that binds to proximal biomolecules. Key steps:

Q. What are the challenges in scaling up azido compound synthesis while maintaining safety?

Large-scale reactions risk thermal runaway due to azide instability. Mitigation strategies:

- Continuous Flow Chemistry : Reduces reaction volume and improves heat dissipation.

- In Situ Generation of Azides : Avoid isolating intermediates (e.g., using trimethylsilyl azide).

- Process Analytical Technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures reaction control .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictory solubility data in polar vs. nonpolar solvents?

- Systematic Solubility Screening : Test solubility in a solvent series (e.g., hexane → DMSO) at controlled temperatures.

- Hansen Solubility Parameters : Compare experimental results with theoretical predictions to identify mismatches.

- Co-solvent Blends : Explore mixtures (e.g., ethanol/water) to enhance solubility for applications like click chemistry .

Q. What analytical workflows validate the absence of hazardous byproducts in azide reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.